![molecular formula C21H19N3O4S3 B2657038 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-81-3](/img/structure/B2657038.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential as a therapeutic agent in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Molecular Building Blocks
Research has demonstrated the synthesis of heterocyclic compounds incorporating sulfonamide moieties, focusing on their potential as anticonvulsant agents. This includes the development of compounds through reactions involving cyano or chloro precursors, leading to molecules with significant biological activity (A. A. Farag et al., 2012). Similarly, studies on the synthesis of molecular electronics components have utilized aryl bromides as building blocks, essential for creating efficient synthetic transformations and molecular wires (N. Stuhr-Hansen et al., 2005).
Photodynamic Therapy and Luminescent Materials
Considerable research has focused on the development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have shown high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (M. Pişkin et al., 2020). Additionally, benzothiazole derivatives have been explored for their luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix, researchers have achieved white-light emission with desirable chromaticity coordinates, showcasing their utility in light-emitting devices (Fengxian Lu et al., 2017).
Antimicrobial and Anticonvulsant Activities
The synthesis and evaluation of thiazole derivatives have been extensively studied for their antimicrobial properties. These compounds, featuring a sulfonamide group, have shown activity against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (A. Chawla, 2016). Furthermore, research on 4-thiazolidinones bearing a sulfonamide group has revealed significant anticonvulsant activity in animal models, suggesting their therapeutic potential in managing seizures (N. Siddiqui et al., 2010).
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S3/c1-28-14-8-10-15(11-9-14)31(26,27)12-4-7-19(25)24-21-23-17(13-29-21)20-22-16-5-2-3-6-18(16)30-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDUDRDJQCDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

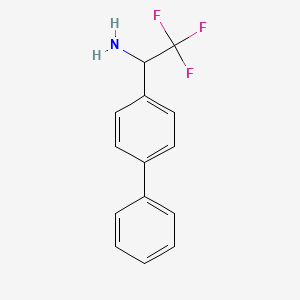
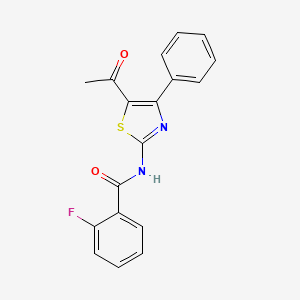
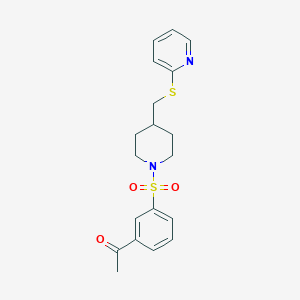
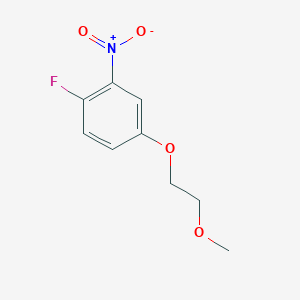
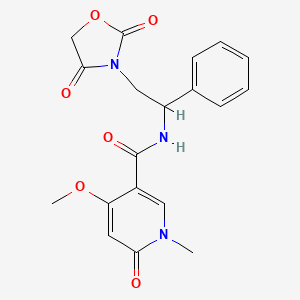
![(NE)-N-[(5-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2656966.png)
![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)
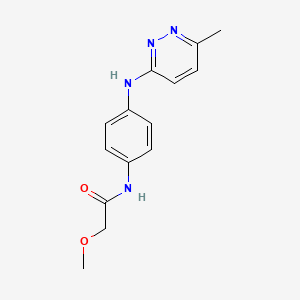
![N-ethyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2656969.png)
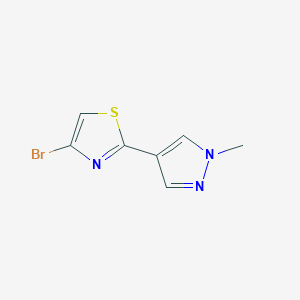
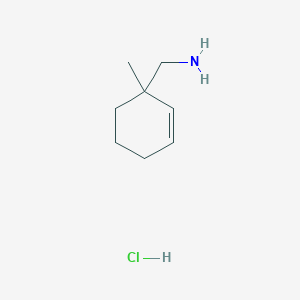
![2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2656974.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2656977.png)